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For Researchers, Scientists, and Drug Development Professionals

Ombrabulin, a synthetic analogue of combretastatin A4, is a vascular-disrupting agent (VDA)

that has been investigated as a potential anti-cancer agent.[1] Its mechanism of action involves

the inhibition of tubulin polymerization, leading to the collapse of tumor vasculature and

subsequent tumor necrosis. This guide provides a comprehensive comparison of the efficacy of

Ombrabulin as a monotherapy versus its use in combination with standard chemotherapeutic

agents, supported by experimental data from preclinical and clinical studies.

Efficacy of Ombrabulin Monotherapy
Clinical trials investigating Ombrabulin as a single agent have established its safety profile and

recommended dosage, while also showing modest anti-tumor activity in patients with advanced

solid tumors.

A phase I dose-escalation study involving 105 patients with various advanced solid

malignancies determined the recommended phase II dose (RP2D) to be 50 mg/m²

administered as a 30-minute infusion every three weeks.[2] In this study, one patient with rectal

cancer achieved a partial response, and eight other patients had stable disease lasting four

months or more.[2] Common toxicities were generally manageable and included headache,

asthenia, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia.

[2]
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Table 1: Efficacy of Ombrabulin Monotherapy in Advanced Solid Tumors

Study Phase
Patient

Population
Dosage

Objective

Response

Rate (ORR)

Stable

Disease

(SD)

Sessa et al. I
Advanced

Solid Tumors

50 mg/m²

q3w

1 Partial

Response

(Rectal

Cancer)

8 patients

with SD ≥ 4

months

Efficacy of Ombrabulin in Combination Therapy
Preclinical and clinical studies have explored the synergistic potential of Ombrabulin with

various cytotoxic agents. The rationale behind this approach is that Ombrabulin's disruption of

tumor blood flow can enhance the delivery and efficacy of co-administered chemotherapy.

Preclinical Evidence
In preclinical models, the combination of Ombrabulin with other anticancer therapies has

shown promising results. For instance, in head and neck squamous cell carcinoma (HNSCC)

xenograft models, Ombrabulin combined with local irradiation, cisplatin, or cetuximab resulted

in a more significant tumor growth delay and even tumor regression compared to single-agent

treatments.[3][4] Notably, a triple therapy of Ombrabulin, irradiation, and cisplatin led to

complete tumor regression in the FaDu tumor model.[3][4]

Clinical Trials
Several clinical trials have evaluated Ombrabulin in combination with taxanes and platinum-

based chemotherapy.

A phase I study combined Ombrabulin with either cisplatin and docetaxel (OCD) or carboplatin

and paclitaxel (OCP) in 69 patients with advanced solid tumors.[5] The combination was found

to be feasible with manageable toxicities.[5] In the OCD cohorts, 10 partial responses were

observed, while the OCP cohorts showed 5 partial responses.[5]
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Another phase I study in Japanese patients with advanced solid tumors investigated

Ombrabulin in combination with paclitaxel and carboplatin.[6][7] In this study of 18 patients,

one patient achieved a complete response, and seven patients had a partial response,

resulting in an overall response rate of 38.9%.[7] An additional seven patients (38.9%) had

stable disease.[7]

However, not all combination trials have demonstrated a significant benefit. The DISRUPT

phase II trial, which randomized 176 patients with metastatic non-small cell lung cancer

(NSCLC) to receive a taxane-platinum regimen with either Ombrabulin or a placebo, did not

meet its primary endpoint of improving progression-free survival (PFS).[8] The median PFS

was 5.65 months for the Ombrabulin arm versus 5.45 months for the placebo arm.[8] The

objective response rates were also similar between the two groups (32% vs. 31%).[8]

A phase III trial in patients with advanced soft-tissue sarcoma evaluated Ombrabulin plus

cisplatin versus placebo plus cisplatin.[9] While the study met its primary endpoint with a

statistically significant improvement in PFS for the Ombrabulin arm (median 1.54 vs 1.41

months), the clinical benefit was not deemed sufficient to warrant further study.[9]

Table 2: Efficacy of Ombrabulin Combination Therapy in Advanced Solid Tumors
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Study Phase
Patient

Population

Combination

Regimen

Objective

Response

Rate (ORR)

Progression-

Free

Survival

(PFS)

Bahleda et al. I
Advanced

Solid Tumors

Ombrabulin +

Cisplatin/Doc

etaxel

10 Partial

Responses
Not Reported

Bahleda et al. I
Advanced

Solid Tumors

Ombrabulin +

Carboplatin/P

aclitaxel

5 Partial

Responses
Not Reported

Matsumoto et

al.
I

Advanced

Solid Tumors

(Japanese)

Ombrabulin +

Paclitaxel/Car

boplatin

38.9% (1 CR,

7 PR)
Not Reported

von Pawel et

al.

(DISRUPT)

II
Metastatic

NSCLC

Ombrabulin +

Taxane/Platin

um

32% 5.65 months

Blay et al. III

Advanced

Soft-Tissue

Sarcoma

Ombrabulin +

Cisplatin
Not Reported 1.54 months

Experimental Protocols
Phase I Monotherapy Study (Sessa et al.)

Patient Population: Patients with advanced solid malignancies.[2]

Dosage and Administration: Ombrabulin was administered as a 30-minute intravenous

infusion every three weeks, with dose escalation from 6 to 60 mg/m².[2]

Endpoints: The primary objective was to determine the recommended phase II dose.

Secondary objectives included safety, tumor response, pharmacokinetics, and

pharmacodynamic biomarkers.[2]

Phase I Combination Study (Bahleda et al.)
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Patient Population: Patients with advanced solid tumors.[5]

Dosage and Administration: Ombrabulin was administered as a 30-minute infusion on day 1

of a 3-week cycle, with dose escalation from 15.5 to 35 mg/m². This was combined with

either:

Cisplatin (75 mg/m²) on day 1 or 2 and docetaxel (60/75 mg/m²) on day 2.[5]

Carboplatin (AUC5/6) and paclitaxel (175 or 200 mg/m²) on day 2.[5]

Endpoints: The primary objective was to determine the recommended combination doses.

Secondary objectives included safety, pharmacokinetics, and tumor response.[5]

Phase I Combination Study in Japanese Patients
(Matsumoto et al.)

Patient Population: Japanese patients with advanced solid tumors, including cervical,

ovarian, and uterine cancers.[6][7]

Dosage and Administration: Ombrabulin (25, 30, or 35 mg/m²) was administered by

intravenous infusion once every 3 weeks, combined with paclitaxel (175 or 200 mg/m²) and

carboplatin (AUC5 or AUC6).[6][7]

Endpoints: The primary objective was to evaluate the maximum tolerated dose. Secondary

objectives included safety, pharmacokinetics, and efficacy, with tumor response assessed

using RECIST criteria.[6][7]
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Caption: Mechanism of action of Ombrabulin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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